7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
The compound 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse biological activities. These compounds have been extensively studied due to their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in many pharmacologically active molecules and is often modified to enhance biological activity or selectivity .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves various strategies, including nucleophilic aromatic substitution and reductive cyclization. For instance, the synthesis of 7-Benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a related compound, is achieved through the successive nucleophilic aromatic substitution of chlorine atoms on a tetrachloropteridine precursor. The order of reactivity for the substitution was found to be C4 > C7 > C2 > C6, with final structural proof provided by X-ray crystallography . Another synthesis method involves the condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromomethylketones to afford 6-substituted pyrrolo[2,3-d]pyrimidines .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of a fused pyrimidine and pyrrole ring system. X-ray crystallography has been used to determine the structure and confirm the absence of positional isomers in the synthesized compounds . The dihedral angles between the fused rings and the substituent phenyl or benzene rings are significant as they can influence the biological activity of the compounds .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, catalytic hydrogenation of certain pyrrolopyrimidine compounds can lead to C-benzyl bond cleavage, providing a novel route to related compounds with different substitution patterns . The reactivity of these compounds can be further exploited to synthesize conjugates with potential antiviral activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives, such as fluorescence, are influenced by the chemical structure and solvent polarity. Studies have shown that certain derivatives exhibit strong fluorescence in the blue region of the visible spectrum, which could make them suitable for applications in OLED technology or as advanced materials. The nature of the substituents and the polarity of the solvents have a significant impact on the absorption intensity, fluorescence quantum yield, and Stokes shifts . Additionally, the crystal structure of these compounds reveals the presence of hydrogen bonding and π-π interactions, which can affect their solid-state properties and stability .
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis : A simple method was developed for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the compound's accessibility for research purposes (Bommeraa, Merugu, & Eppakayala, 2019).
Docking Studies : Docking studies have been carried out on derivatives of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, indicating its potential for computational modeling in drug design (Bommeraa, Merugu, & Eppakayala, 2019).
Pharmaceutical Research
Antifolate Properties : Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been explored as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, indicating its significance in cancer research (Gangjee et al., 2007).
Catalytic Hydrogenation Studies : Studies on catalytic hydrogenation of this compound derivatives have been conducted, revealing insights into bond cleavage mechanisms important for medicinal chemistry (Otmar et al., 1998).
Anti-inflammatory and Antiviral Properties
In Vivo Anti-inflammatory Activities : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for anti-inflammatory activities, showcasing the compound's therapeutic potential (Mohamed, Kamel, & Abd El-hameed, 2013).
Antiproliferative and Antiviral Activity : Research has been conducted on derivatives of this compound for their antiproliferative and antiviral activities, important for drug development in oncology and virology (Pudlo et al., 1990).
Crystal Structure Analysis
- X-Ray Analyses : The crystal structures of certain derivatives have been analyzed, providing detailed structural information essential for understanding the compound's properties (Asaftei et al., 2009).
Mechanism of Action
Target of Action
It’s known that 4-chloro-7h-pyrrolo[2,3-d]pyrimidine, a related compound, is used in the synthesis of kinase inhibitors . Kinases are proteins that play a crucial role in signal transduction pathways, regulating cellular activities such as cell division, metabolism, and cell death .
Mode of Action
Chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . These reactions could potentially influence its interaction with its targets.
Biochemical Pathways
Kinases are involved in numerous cellular pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
It has been noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact its bioavailability and interaction with other drugs.
Result of Action
Given its potential role in the synthesis of kinase inhibitors, it may influence cellular processes regulated by kinases, such as cell division, metabolism, and apoptosis .
Action Environment
The action of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its solubility can be influenced by the solvent used, with better solubility observed in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .
Safety and Hazards
Future Directions
Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Thus, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors . This suggests potential future directions in the development of new JAK inhibitors for the treatment of various diseases affecting the immune system .
properties
IUPAC Name |
7-benzyl-4-chloropyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-12-11-6-7-17(13(11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWWCJXJJNHTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569786 | |
Record name | 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16019-34-4 | |
Record name | 4-Chloro-7-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16019-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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